(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride
Description
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is a substituted aryl-methyl-amine hydrochloride characterized by a phenyl ring with an ethynyl (-C≡CH) group at the 3-position and a methyl (-CH₃) group at the 2-position. The methylamine moiety is attached to the benzene ring, and the compound is stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-ethynyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-4-9-6-5-7-10(11-3)8(9)2;/h1,5-7,11H,2-3H3;1H |
InChI Key |
ZDKARCOQDXCYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC)C#C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-2-methyl-benzene. This can be achieved through the alkylation of 2-methyl-benzene with an ethynylating agent under suitable conditions.
Amination Reaction: The next step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the ethynyl-substituted benzene reacts with methylamine in the presence of a catalyst.
Formation of Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid, resulting in the formation of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Evidence ID |
|---|---|---|---|---|
| (3-Ethynyl-2-methyl-phenyl)-methyl-amine HCl | C₁₀H₁₂ClN (inferred) | ~181.66 (calculated) | 3-ethynyl, 2-methyl | N/A |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | C₈H₁₂ClNO₂ | 197.64 | 3,4-dihydroxy, ethylamine backbone | |
| (3-methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | 3-methylphenyl, thiophen-2-ylmethyl | |
| ({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine HCl | C₁₆H₁₉ClFNO₂ | 335.78 | 2-fluorophenylmethoxy, 3-methoxy | |
| Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl | C₁₀H₁₃ClFNO₂ | 233.67 | 3-fluoro-2-methylphenyl, ester group |
Key Observations:
- Molecular Weight: The target compound’s lower molecular weight (~181.66 g/mol) compared to analogs like (253.79 g/mol) suggests enhanced bioavailability, as smaller molecules often exhibit better membrane permeability.
- Hydrophobicity: The ethynyl and methyl groups likely increase hydrophobicity (logP ~1–2 inferred), similar to methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl (logP data unavailable, but fluorine may reduce logP ).
Physicochemical Properties
Pharmacological Implications
- Receptor Binding: The ethynyl group’s electron-rich nature could enhance binding to aromatic residues in enzyme active sites, similar to how fluorine in modulates selectivity via hydrophobic interactions.
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